molecular formula C9H8N2O3S B13068749 5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13068749
M. Wt: 224.24 g/mol
InChI Key: RUHZJJBMKRIBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing both nitrogen and oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazides

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-carboxylic acid
  • 2,5-Dimethylthiophene
  • 2-Ethylthiophene

Uniqueness

5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science compared to similar compounds that may only contain one of these rings .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-(5-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-2-5-3-4-6(15-5)8-10-7(9(12)13)11-14-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

RUHZJJBMKRIBJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.